

# Molecular formula and weight of Imibenconazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Imibenconazole*

Cat. No.: *B1207236*

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## An In-Depth Technical Guide to Imibenconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide **Imibenconazole**, with a focus on its molecular properties, mechanism of action, and methodologies for its evaluation.

### Core Molecular and Physical Properties

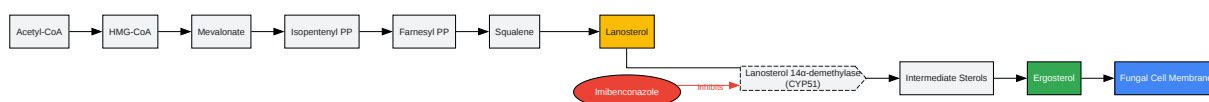
**Imibenconazole** is a triazole fungicide used to control a range of fungal diseases on various crops. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>17</sub> H <sub>13</sub> Cl <sub>3</sub> N <sub>4</sub> S	[1]
Molecular Weight	411.7 g/mol	[1]
IUPAC Name	(4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate	[1]
CAS Number	86598-92-7	[1]
Appearance	White crystalline solid	
Melting Point	89.5-90.5 °C	
Water Solubility	1.7 mg/L at 25°C	
Vapor Pressure	1.8 x 10 <sup>-6</sup> mPa at 20°C	

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

**Imibenconazole**'s primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Specifically, it targets the enzyme lanosterol 14 $\alpha$ -demethylase (CYP51), a cytochrome P450 enzyme. This inhibition leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by **Imibenconazole**.



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Inhibition of the Ergosterol Biosynthesis Pathway by **Imibenconazole**.

## Synthesis of Imibenconazole: An Overview

While detailed, step-by-step proprietary synthesis protocols are not publicly available, the general synthetic route for **Imibenconazole** involves a multi-step process. The key steps include the formation of the 1H-1,2,4-triazole ring and the coupling of key chlorinated aromatic intermediates. The synthesis culminates in the formation of the final **Imibenconazole** molecule through thioether and amidation reactions. The process requires controlled temperature and pH conditions to ensure high yield and purity, often followed by crystallization to isolate the final product.

## Experimental Protocols: Fungicide Efficacy Testing

The following is a representative protocol for evaluating the in vivo efficacy of **Imibenconazole** against a common fungal pathogen, *Venturia inaequalis* (apple scab), on detached apple leaves. This protocol is adapted from established methodologies for fungicide testing.[2][3]

### 4.1. Materials

- Healthy, young, and fully expanded apple leaves (e.g., from the 'Golden Delicious' cultivar)
- Culture of *Venturia inaequalis*
- **Imibenconazole** of known concentration
- Sterile distilled water
- Wetting agent (e.g., Tween 20)
- Petri dishes with moist filter paper
- Micropipettes
- Spray bottle or atomizer
- Incubator or growth chamber

#### 4.2. Inoculum Preparation

- Prepare a conidial suspension of *V. inaequalis* by flooding a sporulating culture with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).
- Gently scrape the surface of the culture to dislodge the conidia.
- Filter the suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the concentration of the spore suspension to  $1 \times 10^5$  spores/mL using a hemocytometer.

#### 4.3. Fungicide Application (Preventive Assay)

- Prepare a series of dilutions of **Imibenconazole** in sterile distilled water.
- Wash the detached apple leaves with sterile distilled water and allow them to air dry.
- Place the leaves with their adaxial surface facing up in Petri dishes containing moist filter paper.
- Apply the different concentrations of the **Imibenconazole** solution to the leaves using a spray bottle until runoff.
- Allow the leaves to dry completely in a sterile environment.

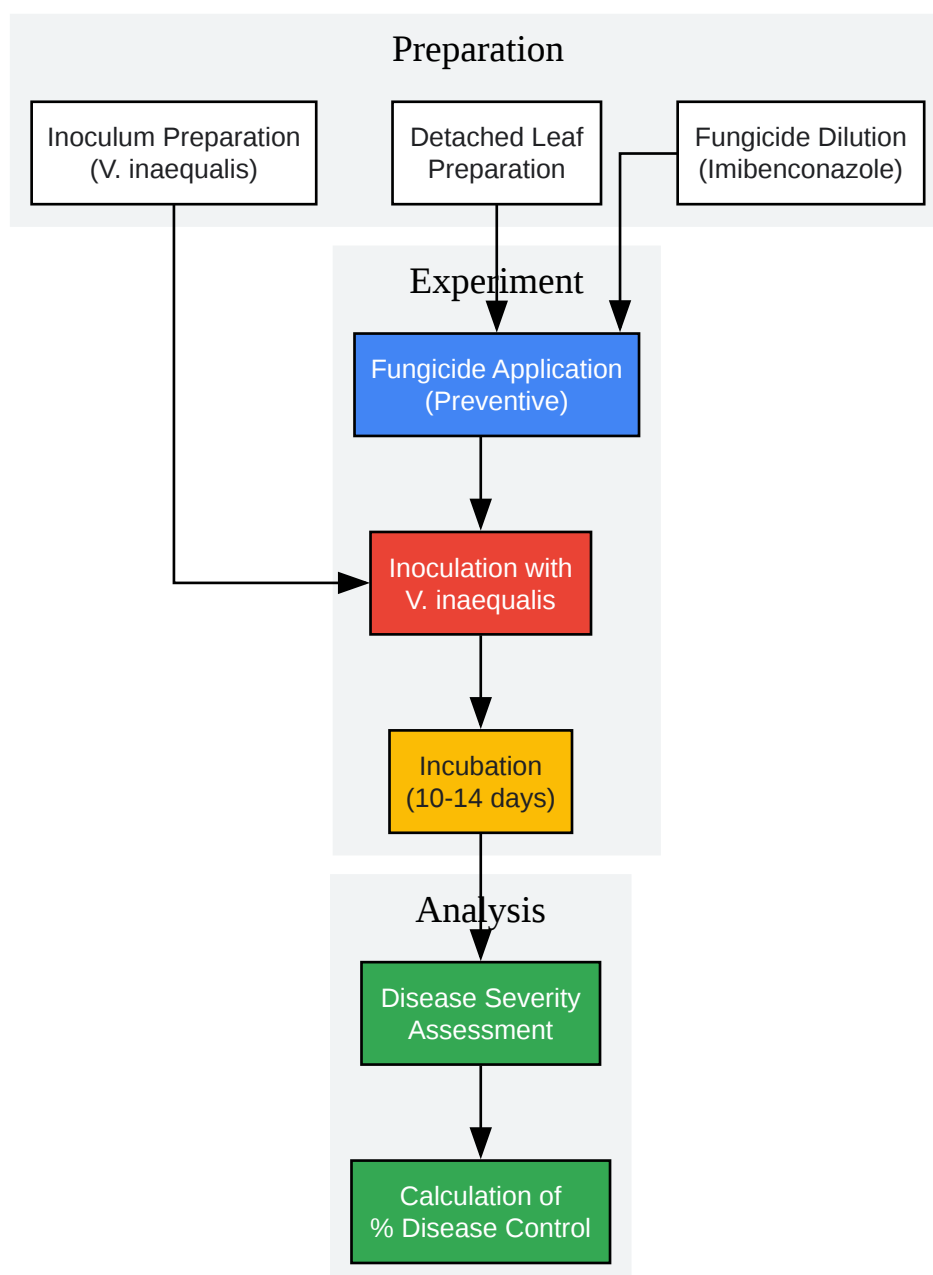
#### 4.4. Inoculation and Incubation

- Apply 50  $\mu$ L of the prepared *V. inaequalis* spore suspension onto the center of each treated leaf.
- Seal the Petri dishes with parafilm to maintain high humidity.
- Incubate the dishes at 18-20°C with a 12-hour photoperiod for 10-14 days.

#### 4.5. Disease Assessment

- After the incubation period, visually assess the disease severity on each leaf by estimating the percentage of the leaf area covered by scab lesions.
- Calculate the percentage of disease control for each concentration of **Imibenconazole** using the following formula:  $\% \text{ Control} = [ (\text{Severity in Control} - \text{Severity in Treatment}) / \text{Severity in Control} ] * 100$

The following diagram outlines the general workflow for this efficacy testing protocol.



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Experimental Workflow for In Vivo Fungicide Efficacy Testing.

## Quantitative Toxicological Data

The following table summarizes key toxicological data for **Imibenconazole**.

Test Organism	Endpoint	Value	Source(s)
Rat (oral)	LD <sub>50</sub>	>2,000 mg/kg	
Rat (dermal)	LD <sub>50</sub>	>2,000 mg/kg	
Bobwhite Quail (oral)	LD <sub>50</sub>	>2,000 mg/kg	
Rainbow Trout (96h)	LC <sub>50</sub>	0.89 mg/L	
Daphnia magna (48h)	EC <sub>50</sub>	1.8 mg/L	

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for the use of **Imibenconazole**. All laboratory work should be conducted in accordance with established safety protocols.

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## References

- 1. Imibenconazole | C<sub>17</sub>H<sub>13</sub>Cl<sub>3</sub>N<sub>4</sub>S | CID 93483 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Molecular formula and weight of Imibenconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207236#molecular-formula-and-weight-of-imibenconazole]

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